N-Butyl 3-bromobenzenesulfonamide
Description
Contextualization of Sulfonamide Chemistry in Contemporary Organic Synthesis and Chemical Biology
The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-S(=O)₂-NR₂), is a cornerstone in the fields of medicinal chemistry and organic synthesis. wikipedia.org Historically, sulfonamides gained prominence with the discovery of prontosil, the first commercially available antibacterial drug, in the 1930s. nih.govacs.orgwikipedia.org This led to the development of a wide array of "sulfa drugs" that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.org
The significance of sulfonamides extends far beyond their antibacterial applications. nih.gov Their chemical stability, favorable physicochemical properties, and three-dimensional structure make them valuable pharmacophores. acs.org This has led to their incorporation into a diverse range of therapeutic agents, including diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory drugs. nih.govwikipedia.orgnih.govrcsb.org
In contemporary organic synthesis, sulfonamides serve as versatile building blocks and intermediates. acs.orgorganic-chemistry.org The sulfonamide nitrogen can be readily alkylated, acylated, or arylated, providing a pathway to a vast number of derivatives. acs.org Furthermore, the sulfonyl group can act as a directing group in C-H functionalization reactions, enabling the selective modification of complex molecules. acs.org The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine, a robust and well-established method. wikipedia.org
Rationale for Focused Academic Investigation of N-Butyl 3-bromobenzenesulfonamide (B181283) as a Chemical Scaffold
Among the vast landscape of sulfonamide-containing compounds, N-Butyl 3-bromobenzenesulfonamide has emerged as a subject of specific academic interest due to its unique structural features and synthetic potential.
Structural Significance and Synthetic Handle Potential
The structure of this compound incorporates several key features that make it a valuable tool for chemical research. The presence of a bromine atom on the benzene (B151609) ring at the meta-position relative to the sulfonamide group provides a reactive "handle" for a variety of synthetic transformations. This bromine atom can participate in a range of cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This synthetic versatility enables the construction of more complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
The N-butyl group attached to the sulfonamide nitrogen also influences the compound's physical and chemical properties, including its solubility and reactivity. The combination of the bromo-substituent and the butyl group creates a unique chemical entity with potential for diverse applications.
Role in the Broader Arenesulfonamide Research Landscape
Arenesulfonamides, which are sulfonamides attached to an aromatic ring, represent a significant class of compounds in medicinal chemistry and materials science. ontosight.aidrugbank.com The investigation of this compound contributes to the broader understanding of structure-activity relationships within this class. By studying the effects of the bromo- and N-butyl substituents on the compound's properties and reactivity, researchers can gain insights that are applicable to the design of other arenesulfonamide derivatives with specific biological or material properties. For instance, research on similar compounds has explored their potential as enzyme inhibitors, particularly targeting carbonic anhydrases.
Scholarly Aims and Research Trajectories
The focused study of this compound is driven by several scholarly aims. A primary objective is to fully elucidate its synthetic utility by exploring the scope and limitations of reactions involving its bromine and sulfonamide functionalities. This includes developing novel synthetic methodologies that leverage the unique reactivity of this scaffold.
Another key research trajectory involves the synthesis of a library of derivatives based on the this compound core. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The structural information gleaned from these studies will contribute to the rational design of future drug candidates.
Furthermore, investigations into the solid-state properties of this compound and its derivatives, such as their crystalline structures and intermolecular interactions, are of interest for materials science applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO₂S | p212121.com |
| Molecular Weight | 292.19 g/mol | |
| CAS Number | 871269-09-9 | p212121.com |
| Appearance | White solid | prepchem.com |
| Melting Point | 46-50 °C | cookechem.com |
Synthesis of this compound
The standard laboratory synthesis of this compound involves the reaction of 3-bromobenzenesulfonyl chloride with butylamine. This reaction is typically carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
3-bromobenzenesulfonyl chloride + Butylamine → this compound + Triethylamine Hydrochloride
Related Arenesulfonamide Compounds
| Compound Name | Key Differentiating Feature(s) |
| N-Butyl 4-bromobenzenesulfonamide | Bromine at the para position. |
| N-Ethyl 4-bromobenzenesulfonamide | Ethyl group instead of a butyl group. |
| N-Methyl 4-bromobenzenesulfonamide | Methyl group instead of a butyl group. |
| N-Butylbenzenesulfonamide | Lacks the bromine atom. |
| 3-Bromobenzenesulfonamide | Lacks the N-butyl group. sigmaaldrich.com |
| 2-Bromo-N-(tert-butyl)benzenesulfonamide | Bromine at the ortho position and a tert-butyl group. prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGOOIJVWAXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428434 | |
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-09-9 | |
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Butyl 3 Bromobenzenesulfonamide
Established Synthetic Paradigms for N-Butyl 3-bromobenzenesulfonamide (B181283)
The traditional and most direct route to synthesizing N-Butyl 3-bromobenzenesulfonamide relies on well-established chemical principles, primarily nucleophilic acyl substitution. This method is favored for its reliability and straightforward execution.
Classical Nucleophilic Acyl Substitution Strategies
The cornerstone of synthesizing this compound is the reaction between 3-bromobenzenesulfonyl chloride and n-butylamine. This reaction is a classic example of nucleophilic acyl substitution. In this process, the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.
To drive the reaction to completion, a base is typically added. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base such as sodium bicarbonate, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the n-butylamine reactant, which would render it non-nucleophilic. The reaction is generally carried out in an organic solvent, such as dichloromethane, at room temperature.
Table 1: Typical Reactants and Conditions for Classical Synthesis
| Role | Chemical | Typical Conditions/Notes |
|---|---|---|
| Electrophile | 3-bromobenzenesulfonyl chloride | The primary starting material containing the sulfonyl group. |
| Nucleophile | n-Butylamine | Provides the N-butyl group. |
| Base | Triethylamine or Sodium Bicarbonate | Neutralizes HCl byproduct. |
| Solvent | Dichloromethane | A common polar aprotic solvent for this reaction. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Catalytic Approaches and Reaction Medium Optimization
To enhance the efficiency and sustainability of the synthesis, various catalytic approaches and optimizations of the reaction medium have been explored. For the synthesis of related N-alkyl benzenesulfonamides, the use of a silica-alumina composite porous catalyst in an aqueous solution of sodium hydroxide (B78521) has been reported. rsc.org This method can proceed under ultrasonic conditions, which can increase reaction rates and yields. rsc.org
Optimization of the reaction medium is a key aspect of modern synthetic chemistry. For sulfonamide synthesis, performing the reaction in water under controlled pH can offer a more environmentally benign alternative to organic solvents. rsc.org This approach often uses an inorganic base like sodium carbonate and allows for simpler product isolation, often just by filtration after acidification. rsc.orgsci-hub.se Such methods reduce reliance on volatile organic compounds and can lead to excellent yields and purity without extensive purification. rsc.org
Innovative Synthetic Methodologies for this compound and Analogues
While classical methods are robust, research into novel synthetic pathways aims to improve efficiency, atom economy, and substrate scope. These innovative methodologies often employ metal catalysis and advanced reaction setups.
Metal-Catalyzed N-Alkylation and Cross-Coupling Reactions
Modern organic synthesis provides powerful tools for forming carbon-nitrogen bonds. For analogues of this compound, metal-catalyzed N-alkylation offers an alternative to the classical sulfonyl chloride route. This "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the direct N-alkylation of primary sulfonamides with alcohols. rsc.orgnih.govorganic-chemistry.org Catalysts based on earth-abundant metals like manganese, as well as precious metals like iridium and ruthenium, have proven effective. rsc.orgnih.govorganic-chemistry.orgacs.orgnih.govorganic-chemistry.org In these reactions, the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting imine to afford the N-alkylated product. This process is highly atom-economical, with water being the only byproduct. organic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another advanced strategy. acsgcipr.orgnih.govthieme-connect.comresearchgate.net This reaction can be used to form C-N bonds by coupling an aryl halide or triflate with an amine or, in some cases, a sulfonamide. acsgcipr.orgnih.gov While typically used for N-arylation, variations can be applied for the synthesis of complex sulfonamides. Similarly, Ullmann-type coupling reactions, which traditionally use copper catalysts at high temperatures, have been modernized with improved ligands, allowing for the coupling of aryl halides with amines or sulfonamides under milder conditions. nih.govwikipedia.orgwikipedia.orgacs.org
Table 2: Comparison of Innovative N-Alkylation/Coupling Methods
| Method | Catalyst Type | Alkylating/Arylating Agent | Key Advantages |
|---|---|---|---|
| Borrowing Hydrogen | Iridium, Ruthenium, Manganese rsc.orgnih.govorganic-chemistry.org | Alcohols nih.govorganic-chemistry.org | High atom economy (water byproduct), use of green reagents. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium acsgcipr.orgnih.gov | Aryl Halides/Triflates acsgcipr.orgnih.gov | Broad substrate scope, applicable to complex molecules. thieme-connect.com |
| Ullmann Condensation | Copper nih.govwikipedia.org | Aryl Halides wikipedia.org | Uses inexpensive copper catalyst. nih.govacs.org |
Multicomponent and One-Pot Synthetic Protocols
To streamline synthetic processes, reduce waste, and save time, multicomponent and one-pot reactions are increasingly valuable. A one-pot synthesis involves conducting multiple consecutive reaction steps in a single reactor without isolating the intermediate compounds. For sulfonamide synthesis, this can involve the in situ generation of the sulfonyl chloride from a thiol, followed immediately by reaction with an amine. organic-chemistry.org For example, thiols can be oxidized with N-chlorosuccinimide (NCS) to form the sulfonyl chloride, which then reacts with an amine present in the same pot to yield the final sulfonamide. organic-chemistry.org
Other one-pot procedures leverage different starting materials entirely. A recently developed method allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines—the traditional starting materials for amides. princeton.eduacs.org This is achieved through a copper-catalyzed decarboxylative halosulfonylation, followed by amination in the same vessel. princeton.eduacs.org Such strategies expand the toolkit for medicinal chemists, allowing for the rapid generation of sulfonamide analogues from readily available building blocks. princeton.eduthieme.deresearchgate.net Multicomponent reactions, which combine three or more reactants in a single step to form a product that incorporates portions of all reactants, have also been developed for synthesizing complex sulfonamide-containing structures like ketenimine sulfonamide conjugates. acs.org
Principles of Green Chemistry in Synthetic Pathway Design
The application of green chemistry principles is crucial for developing sustainable synthetic methods. sci-hub.se For sulfonamide synthesis, this involves several key strategies. A primary focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent, and methods have been developed to carry out sulfonamide synthesis efficiently in aqueous media. rsc.orgsci-hub.se Other sustainable options include deep eutectic solvents (DESs), which are biodegradable and cost-effective, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). uniba.itnih.govresearchgate.net
Solvent-free, or neat, reaction conditions represent another important green approach, eliminating solvent waste entirely. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, offers a solvent-free method for synthesizing sulfonamides. rsc.org This can involve a one-pot tandem oxidation-chlorination of disulfides followed by amination. rsc.org
Catalysis is a cornerstone of green chemistry. The use of catalysts, especially those based on earth-abundant metals like manganese or iron, is preferred over stoichiometric reagents. organic-chemistry.orgthieme.dersc.org Furthermore, developing protocols that operate under milder conditions, such as visible-light-triggered reactions that can proceed at room temperature without a base or metal catalyst, contributes significantly to the sustainability of chemical synthesis. researchgate.net Evaluating the environmental impact of a synthesis using metrics like the E-factor (Environmental factor) helps quantify its greenness and guide the development of more sustainable processes. nih.gov
Directed Derivatization and Scaffold Diversification Strategies
The structure of this compound, featuring a reactive sulfonamide nitrogen and a bromo-substituted aromatic ring, provides two key sites for synthetic modification. This allows for extensive derivatization and the creation of diverse molecular architectures.
Synthesis of N-Functionalized Bromobenzenesulfonamide Analogues
The nitrogen atom of the sulfonamide group is a primary site for introducing functional diversity. N-alkylation and N-arylation are fundamental strategies for creating analogues with modified properties.
Modern catalytic systems have enabled efficient N-alkylation of sulfonamides using alcohols, which serve as green alkylating agents. One prominent method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, catalyzed by transition metal complexes. For instance, a well-defined Manganese(I) PNP pincer complex facilitates the N-alkylation of a wide range of sulfonamides with benzylic and simple primary aliphatic alcohols, achieving high yields. acs.org The proposed mechanism involves the temporary oxidation of the alcohol to an aldehyde by the manganese catalyst, followed by condensation with the sulfonamide to form an N-sulfonylimine. This intermediate is then reduced by the manganese hydride species generated in the initial step, yielding the N-alkylated product and regenerating the active catalyst. acs.org Similarly, ruthenium-based catalysts have proven effective for the selective N-alkylation of aminobenzenesulfonamides with various alcohols. nih.gov
N-arylation of the sulfonamide nitrogen can be achieved via palladium-catalyzed cross-coupling reactions. These methods provide a direct route to N-aryl sulfonamides, avoiding the use of potentially genotoxic reagents like sulfonyl chlorides with anilines. nih.gov A convenient and high-yielding protocol utilizes aryl bromides or chlorides as coupling partners in the presence of a palladium catalyst, allowing for the formation of a diverse array of N-aryl sulfonamide derivatives under mild conditions. nih.gov
Table 1: Catalytic Methods for N-Functionalization of Sulfonamides
| Functionalization | Catalyst System | Reagents | Key Features |
|---|---|---|---|
| N-Alkylation | Mn(I) PNP pincer complex | Primary alcohols, K₂CO₃ | "Borrowing hydrogen" approach; high yields for benzylic and aliphatic alcohols. acs.org |
| N-Alkylation | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | Alcohols | Metal-ligand bifunctional catalyst for selective N-alkylation. nih.gov |
| N-Arylation | Palladium catalyst (e.g., Pd(OAc)₂) | Aryl bromides, Aryl chlorides | Mild conditions; avoids genotoxic reagents. nih.gov |
Strategic Incorporation of Diverse Chemical Moieties onto the Sulfonamide Core (e.g., Heterocycles, Aryl Groups)
The bromine atom on the benzene (B151609) ring of this compound serves as a versatile handle for introducing new chemical moieties through transition metal-catalyzed cross-coupling reactions. This strategy is central to building molecular complexity and synthesizing biaryl or heteroaryl sulfonamide scaffolds, which are prevalent in medicinal chemistry. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. It involves the palladium-catalyzed reaction of the aryl bromide (this compound) with an aryl or heteroaryl boronic acid. nih.govnih.gov These reactions are known for their high efficiency, functional group tolerance, and can often be performed in environmentally benign solvents like water. nih.gov The choice of palladium catalyst, ligands, base, and reaction conditions is crucial for achieving high yields. researchgate.net
Another advanced strategy is the palladium(II)-catalyzed, directing group-assisted C-H arylation. In this approach, a directing group installed elsewhere on the molecule guides the palladium catalyst to activate a specific C-H bond for coupling with an arylating agent. While this method doesn't directly use the bromine atom, it represents a complementary strategy for aryl group incorporation. For example, studies on N-butyl-4-iodobenzenesulfonamide have shown its successful use in coupling with benzamides containing a directing group to form biaryl-based secondary sulfonamide motifs in good yields. nih.gov This highlights the potential for similar transformations using the 3-bromo isomer.
Table 2: Palladium-Catalyzed Reactions for Aryl Group Incorporation
| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(OAc)₂), Base | Biaryl/Heteroaryl sulfonamides. nih.govnih.gov |
| C-H Arylation | Benzamides with directing group | Pd(OAc)₂, AgOAc | Biaryl-based secondary sulfonamides. nih.gov |
Stereochemical Control and Regioselective Functionalization
Achieving stereochemical and regioselective control is paramount when synthesizing complex molecules. In the context of this compound, regioselectivity primarily concerns the introduction of additional substituents onto the aromatic ring at specific positions. The existing bromo and sulfonamide groups exert directing effects on electrophilic aromatic substitution, but modern methods often rely on more precise techniques like directed ortho-metalation or catalyzed C-H functionalization.
The bromine atom itself can serve as a directing group. For instance, studies on the N-alkylation of bromo-substituted NH-1,2,3-triazoles have shown that the bromine atom can direct the regioselectivity of the alkylation. organic-chemistry.org This principle can be extended to the functionalization of the benzenesulfonamide (B165840) ring.
Furthermore, iridium-catalyzed C-H borylation represents a powerful method for regioselective functionalization. nih.gov Depending on the ligands used, this reaction can be directed to specific C-H bonds, installing a boronic ester group that can then participate in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide variety of substituents. The steric and electronic properties of the N-butylsulfonamide and bromo groups would influence the regiochemical outcome of such a borylation.
Regioselective lithiation is another established strategy. mdpi.comresearchgate.net By using a strong base like n-butyllithium, a proton on the aromatic ring can be selectively abstracted, creating a nucleophilic lithiated species that can react with various electrophiles. The positions ortho to the directing groups are typically the most acidic and therefore the most likely to be lithiated. The interplay between the directing power of the sulfonamide and bromo groups would determine the site of functionalization.
Fundamental Mechanistic Elucidation of Sulfonamide Reactions
Understanding the underlying mechanisms of reactions involving sulfonamides is crucial for optimizing existing synthetic methods and developing new transformations. Research in this area focuses on identifying key intermediates, characterizing transition states, and mapping out complex reaction pathways.
Investigation of Reaction Intermediates and Transition States
The synthesis and transformation of sulfonamides can proceed through various intermediates and transition states. Quantum-chemical simulations and experimental studies have provided significant insights. For the fundamental reaction of a nucleophile (like an amine) with a sulfonyl chloride, a bimolecular concerted nucleophilic substitution (SN2-type) mechanism is often proposed. researchgate.net Computational studies suggest the formation of a single transition state along the reaction pathway, where the geometry of the reaction center is intermediate between a trigonal bipyramid and a tetragonal pyramid. researchgate.net
In more complex transformations, distinct reactive intermediates have been identified. For example, the reaction of tertiary sulfonamides with thermally generated benzynes proceeds through zwitterionic intermediates. nih.gov These species can then follow different pathways, including sulfonyl transfer or desulfonylation. In other systems, highly reactive species like copper(III) nitrene intermediates have been proposed in dual copper and photoredox-catalyzed S(O)₂–N coupling reactions. nih.gov The synthesis of sulfonimidamides, bioisosteres of sulfonamides, has been shown to proceed through novel S≡N sulfanenitrile species. nih.gov
Table 3: Key Intermediates and Transition States in Sulfonamide Reactions
| Reaction Context | Intermediate/Transition State | Mechanistic Significance |
|---|---|---|
| Nucleophilic Substitution at Sulfur | SN2-type Transition State | Concerted mechanism with a single transition state. researchgate.net |
| Reaction with Benzynes | Zwitterionic Intermediate | Leads to subsequent rearrangement or desulfonylation. nih.gov |
| Cu/Photoredox S-N Coupling | Cu(III) Nitrene Intermediate | Key species in the catalytic cycle for N-S bond formation. nih.gov |
| Sulfonimidamide Synthesis | S≡N Sulfanenitrile Species | Novel reactive intermediate in NH and O transfer. nih.gov |
Unraveling Complex Cascade and Rearrangement Pathways
This compound and related structures can participate in complex cascade and rearrangement reactions, enabling the rapid construction of intricate molecular frameworks from simple starting materials.
A notable rearrangement is the Truce-Smiles rearrangement and related sulfonyl migrations. In reactions involving zwitterionic intermediates formed from sulfonamides and benzynes, a 1,4-sulfonyl transfer can occur, leading to the formation of new heterocyclic ring systems. nih.gov These reactions can also be accompanied by desulfonylation events, where the sulfonyl group is completely removed. nih.gov
Palladium-catalyzed cascade reactions are also prominent. These processes often involve an initial oxidative addition of the palladium catalyst to an aryl halide (like this compound), followed by a series of intramolecular carbopalladation or aminopalladation steps with suitably positioned alkenes or alkynes within the same molecule. researchgate.net For example, a palladium-catalyzed cascade cyclization-coupling process has been proposed for the reaction of benzyl (B1604629) halides with N-allyl-N-(2-butenyl)-p-toluenesulfonamide to form dihydropyrroles. researchgate.net Another type of cascade involves a sulfonylation-cyclization-aromatization process, which allows for the formation of a C-S bond and a quinoline (B57606) ring in a single step from N-propargyl aromatic amines and arylsulfonylhydrazides. nih.gov These one-pot reactions are highly efficient and atom-economical. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy provides detailed insights into the molecular structure and composition of N-Butyl 3-bromobenzenesulfonamide (B181283).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Butyl 3-bromobenzenesulfonamide. Both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to map the connectivity and chemical environments of the atoms within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons of the 3-bromobenzenesulfonamide moiety exhibit complex splitting patterns in the aromatic region, generally between δ 7.0 and 8.5 ppm. The protons on the n-butyl chain appear at distinct chemical shifts. The methyl (CH₃) protons are expected to be the most upfield, followed by the two methylene (B1212753) (CH₂) groups, with the methylene group attached to the nitrogen atom being the most downfield of the alkyl protons due to the deshielding effect of the sulfonamide group.
Interactive NMR Data Table for a Related Compound (1-bromobutane) docbrown.info
| Carbon Atom | Chemical Shift (ppm) |
| CH₃ -CH₂-CH₂-CH₂-Br | 13.2 |
| CH₃-CH₂ -CH₂-CH₂-Br | 21.4 |
| CH₃-CH₂-CH₂ -CH₂-Br | 35.0 |
| CH₃-CH₂-CH₂-CH₂ -Br | 33.4 |
Advanced Mass Spectrometry: Ionization Techniques and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for a related compound, N-butylbenzenesulfonamide, shows a characteristic fragmentation pattern that can be used for identification. nist.gov The molecular ion peak [M]⁺ would confirm the molecular weight, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units. docbrown.info Common fragmentation pathways often involve the loss of the butyl group or cleavage of the sulfonamide bond. miamioh.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass. Techniques like nanoLC/NSI+-HRMS have been developed for the analysis of related compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS): These hyphenated techniques couple the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. They are particularly useful for analyzing complex mixtures and for targeted quantification. For instance, LC-ESI-QTOF has been used to analyze N-butylbenzenesulfonamide. nih.gov
Quadrupole Time-of-Flight (Q-TOF) LC-MS: This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high sensitivity and mass accuracy for both precursor and product ions.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound's structure.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are found just below 3000 cm⁻¹. researchgate.net
S=O Stretches: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl (S=O) group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=C Stretches: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration will appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Chromatographic Methodologies for Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Development
HPLC and UPLC are powerful separation techniques used for the analysis and purification of this compound. These methods rely on the differential partitioning of the analyte between a stationary phase (e.g., a C18 column) and a mobile phase.
Method Development: A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lmaleidykla.lt Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. bldpharm.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions and for preliminary purification. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of the spots can be visualized under UV light or by using a staining agent. TLC is invaluable for quickly determining the presence of starting materials, intermediates, and the desired product. rsc.org
Solid-State Structural Analysis and Intermolecular Interaction Mapping
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provide unparalleled insight into molecular geometry and the non-covalent forces that govern crystal packing.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the precise positions of atoms, bond lengths, and bond angles.
While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of closely related sulfonamide derivatives illustrates the power of this technique. For instance, the analysis of a related compound, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, revealed that it crystallizes in the monoclinic system. nih.gov The process typically involves growing a high-quality single crystal, often via slow evaporation from a suitable solvent mixture, and exposing it to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å). The resulting data allows for the refinement of the crystal structure, providing key geometric parameters.
Table 1: Example Crystallographic Data for a Related Sulfonamide Derivative (Data presented is for N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide as an illustrative example)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | Varies |
| Z (Molecules/Unit Cell) | 4 |
| Radiation Type | Mo-Kα |
| Wavelength (Å) | 0.71073 |
This table illustrates the type of data obtained from an SCXRD experiment on a related bromo-benzenesulfonamide compound. nih.gov
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This technique maps the space occupied by a molecule in a crystal and identifies the nature and extent of non-covalent contacts, such as hydrogen bonds and van der Waals forces, with its neighbors.
Table 2: Relative Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide
| Interatomic Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 35.0 |
| O···H / H···O | 19.2 |
| H···Br / Br···H | 14.1 |
| H···C / C···H | 13.1 |
| H···N / N···H | 11.5 |
Data sourced from the analysis of a related compound, showcasing the quantitative breakdown of non-covalent interactions. nih.gov
Emerging and Hyphenated Analytical Techniques for Comprehensive Characterization
The identification and quantification of specific compounds within complex mixtures, or at very low concentrations, require highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for this purpose.
Hyphenated LC-MS/MS and Q-TOF LC-MS Systems for Complex Mixture Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of chemical compounds in various matrices. It combines the powerful separation capabilities of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). researchgate.net In this method, the sample is first separated into its components by the LC system. The components then enter the mass spectrometer, where they are ionized, and a specific precursor ion is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification. nih.gov
Quadrupole Time-of-Flight (Q-TOF) LC-MS systems offer the additional advantage of high-resolution accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, greatly aiding in its identification. researchgate.net Research on the related compound N-butylbenzenesulfonamide, an emerging environmental contaminant, has utilized LC-MS/MS to provide structural information while minimizing background interference. researchgate.net
Advanced Approaches for Trace Analysis and Speciation in Research
The detection of compounds at trace levels is critical in fields such as environmental science and toxicology. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is an advanced approach that offers significantly faster analysis times and higher resolution than conventional LC systems. nih.gov
The sensitivity of modern UHPLC-MS/MS methods allows for the quantification of analytes down to the picogram per milliliter (pg/mL) range. nih.gov This level of sensitivity is essential for studies investigating the presence of emerging contaminants, such as sulfonamide-based plasticizers, in environmental or biological samples. researchgate.net While speciation, the analysis of different forms of an element, is not directly applicable to a single organic molecule like this compound, the principles of trace analysis are paramount for understanding its distribution and persistence in various research contexts.
Computational Chemistry and Theoretical Studies on N Butyl 3 Bromobenzenesulfonamide and Analogues
Quantum Mechanical and Molecular Orbital Investigations
Quantum mechanical and molecular orbital studies are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and behavior.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzenesulfonamide (B165840) derivatives, DFT calculations, such as those using the B3LYP/6-311G++(d,p) level of theory, have been employed to determine key electronic properties. For instance, in a related compound, 4-Amino-3-bromobenzenesulfonamide, the HOMO-LUMO gap was calculated to be 4.8 eV, suggesting moderate reactivity. The Molecular Electrostatic Potential (MEP) analysis of this analogue revealed electron-rich regions around the sulfonamide oxygen and amino groups, indicating a predisposition for hydrogen-bonding interactions. Such studies on N-Butyl 3-bromobenzenesulfonamide (B181283) would similarly elucidate its reactivity and potential interaction sites. The distribution of Mulliken charges, with the sulfur atom typically having a significant positive charge and the bromine a negative charge, further informs the electrophilic and nucleophilic centers of the molecule.
Theoretical studies on biguanide, a related structural feature in some bioactive molecules, have utilized ab initio molecular orbital and DFT methods to determine the most stable tautomeric forms and to understand processes like electron delocalization and protonation. researchgate.net These approaches are equally applicable to understanding the electronic landscape of N-Butyl 3-bromobenzenesulfonamide.
Conformational Landscape Exploration via Ab Initio and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological systems. Computational methods like ab initio calculations and molecular dynamics (MD) simulations are used to explore the possible conformations a molecule can adopt.
For benzenesulfonamide derivatives, MD simulations have been instrumental in understanding their binding to biological targets. For example, MD simulations of benzenesulfonamide inhibitors with Vibrio cholerae carbonic anhydrases revealed the high stability of the benzenesulfonamide core in its interaction with the zinc ion in the enzyme's active site. tandfonline.com These simulations, often run for durations like 100 nanoseconds, provide a dynamic view of the ligand-protein complex, highlighting the stability of binding modes. tandfonline.com Similarly, MD simulations have been used to study the aggregation of related molecules like sodium dodecyl benzene (B151609) sulfonate on surfaces, demonstrating the formation of micelles. pku.edu.cn
In the context of this compound, conformational analysis would reveal the preferred orientations of the n-butyl group and the bromophenyl ring, which is crucial for understanding its interaction with molecular targets. The flexibility of the n-butyl chain and the rotational barrier of the phenyl-sulfonyl bond are key parameters that can be determined through these simulations.
Molecular Modeling and Computer-Aided Design
Molecular modeling and computer-aided drug design (CADD) leverage computational tools to design and optimize new chemical entities with desired properties. These techniques are particularly valuable in the development of new therapeutic agents.
Ligand-Macromolecule Interaction Analysis for Chemical Recognition
Understanding how a small molecule like this compound interacts with a biological macromolecule, such as a protein or enzyme, is a cornerstone of drug design. Molecular docking is a primary tool for this analysis, predicting the preferred binding orientation of a ligand to a target. brieflands.com
For benzenesulfonamide derivatives, docking studies have been extensively used to elucidate their binding modes. For instance, docking of benzenesulfonamide inhibitors into various carbonic anhydrase (CA) isoforms has helped identify key residues that influence binding affinity and isoform specificity. nih.gov These studies have shown that the sulfonamide group typically coordinates with the zinc ion in the active site of CAs. tandfonline.commdpi.com The tail group of the sulfonamide, which in this case would be the n-butyl and 3-bromophenyl moieties, plays a crucial role in modulating specificity for different CA isoforms. nih.gov
In a study of N-methyl-d-aspartate (NMDA) receptor ligands, an analogue containing a 3-bromobenzenesulfonamide moiety showed enhanced inhibitory efficacy, suggesting that the bromine substituent may form halogen bonds with the receptor, thereby increasing binding affinity. nih.gov Docking studies of this and other analogues helped to rationalize the observed structure-activity relationships. nih.gov Similarly, docking of this compound into relevant biological targets would provide hypotheses about its mechanism of action and guide the design of more potent analogues.
| Computational Technique | Application to Benzenesulfonamides | Key Findings | Reference |
| Molecular Docking | Predicting binding modes of inhibitors in carbonic anhydrases. | Sulfonamide group interacts with the active site zinc ion. Tail groups dictate isoform specificity. | tandfonline.comnih.govmdpi.com |
| Molecular Docking | Investigating binding of ligands to NMDA receptors. | 3-bromo substitution can enhance binding affinity, possibly through halogen bonding. | nih.gov |
| Molecular Dynamics | Simulating the stability of ligand-protein complexes. | Benzenesulfonamide core shows high stability in the active site of carbonic anhydrases. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nanobioletters.com
QSAR studies on benzenesulfonamide derivatives have proven valuable in predicting their inhibitory activity against targets like carbonic anhydrase isoforms. nanobioletters.com These models use physicochemical parameters to calculate and predict the biological activity of new, unsynthesized derivatives, thus guiding the design of more potent compounds. nanobioletters.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the structure-activity relationships of benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors and BRD4 inhibitors. researchgate.netnih.gov The contour maps generated from these models highlight the regions where steric bulk, hydrophobicity, or electrostatic interactions are favorable or unfavorable for activity. nih.gov
A QSAR study on novel 3-(pyridin-2-yl)benzenesulfonamide derivatives led to the discovery of potent herbicidal agents. nih.gov This demonstrates the power of QSAR in diverse areas of chemical design. For this compound, developing QSAR models based on a series of its analogues could predict their activity for a specific biological target and guide the synthesis of optimized molecules.
| QSAR/QSPR Application | Compound Class | Outcome | Reference |
| QSAR and regression analysis | Benzenesulfonamide derivatives | Prediction of inhibition activity against carbonic anhydrase isoforms. | nanobioletters.com |
| 3D-QSAR (CoMFA, CoMSIA) | Benzenesulfonamide derivatives | Identification of structural requirements for BRD4 inhibition. | nih.gov |
| QSAR-directed discovery | 3-(pyridin-2-yl)benzenesulfonamide derivatives | Discovery of novel herbicidal agents. | nih.gov |
Chemoinformatic Strategies for Chemical Space Assessment
Chemoinformatics involves the use of computational methods to analyze large collections of chemical compounds, often referred to as chemical libraries or chemical space. These strategies are essential for understanding the diversity and novelty of a set of molecules.
The analysis of chemical libraries, including combinatorial libraries, drugs, and natural products, can be performed using various chemoinformatic tools. nih.gov These analyses typically involve the calculation of physicochemical properties, the identification of molecular scaffolds, and the comparison of molecular fingerprints. nih.govumn.edu Such comparative analyses help to assess the drug-likeness and structural novelty of a given compound library. nih.gov
For a compound like this compound, its position within the vast chemical space can be evaluated. By comparing its properties and structure to those of known drugs and bioactive compounds, its potential as a lead compound for drug discovery can be assessed. For instance, a chemoinformatic analysis could reveal whether the N-(7-indolyl)benzenesulfonamide pharmacophore, found in some cell cycle inhibitors, shares structural similarities with this compound. nih.gov Furthermore, chemoinformatic tools can be used to design focused libraries around the this compound scaffold to explore the structure-activity relationship for a particular biological target.
Diversity-Oriented Synthesis (DOS) Design and Chemical Space Coverage
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecule libraries to explore vast regions of chemical space. cam.ac.uk For a scaffold such as this compound, DOS principles can be applied to create a library of analogues with varied substituents, stereochemistry, and molecular frameworks. rsc.org The goal is to maximize the diversity of the synthesized compounds, thereby increasing the probability of identifying molecules with desired biological activities. cam.ac.uk
The design of a DOS library based on the this compound scaffold would involve a systematic variation of its key structural components:
The Benzenesulfonamide Core: Modifications can be introduced to the benzene ring, such as altering the position of the bromo substituent or introducing additional functional groups.
The N-Alkyl Group: The n-butyl group can be replaced with a wide range of alkyl, cycloalkyl, or aryl moieties to probe the impact of size, shape, and lipophilicity.
The Sulfonamide Linker: While the sulfonamide group itself is often crucial for biological activity, its local chemical environment can be modulated.
Computational methods are instrumental in the design phase of a DOS library. By generating virtual libraries of analogues, it is possible to assess their potential for broad chemical space coverage before committing to resource-intensive synthetic efforts. This ensures that the synthesized library is rich in structural diversity and not redundant. nih.govnih.gov
Table 1: Exemplary Analogue Library Design for this compound using DOS Principles
| Base Scaffold | R1 (N-substituent) | R2 (Aryl Substituent) | R3 (Aryl Substituent) |
| Benzenesulfonamide | n-Butyl | 3-Bromo | H |
| Benzenesulfonamide | Cyclohexyl | 3-Bromo | H |
| Benzenesulfonamide | Benzyl (B1604629) | 3-Bromo | H |
| Benzenesulfonamide | n-Butyl | 4-Chloro | H |
| Benzenesulfonamide | n-Butyl | 3-Bromo | 5-Methoxy |
| Benzenesulfonamide | Isobutyl | 3,5-Dibromo | H |
This table illustrates a hypothetical small subset of a DOS library derived from the this compound scaffold, showcasing the variation of substituents to achieve chemical diversity.
Topological and Physicochemical Descriptor Analysis for Scaffold Evaluation
To quantitatively assess the diversity of a virtual or synthesized library of this compound analogues, a range of topological and physicochemical descriptors are employed. These descriptors encode various aspects of a molecule's structure and properties, allowing for a computational evaluation of the library's quality and its coverage of chemical space. ijopaar.com
Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They capture information about molecular size, shape, branching, and connectivity. Examples include:
Molecular Connectivity Indices (e.g., ¹χ, ²χ): These indices reflect the degree of branching in a molecule.
Wiener Index: This index is calculated from the distances between all pairs of atoms in the molecule and relates to molecular volume.
Kier Shape Indices (κ): These descriptors encode information about the shape of the molecule. nih.gov
Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecules, which are crucial for their pharmacokinetic and pharmacodynamic profiles. Key descriptors include:
Molecular Weight (MW): A fundamental descriptor of molecular size.
LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity.
Topological Polar Surface Area (TPSA): This descriptor is correlated with a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: These counts are important for understanding potential intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) studies on N-substituted sulfonamides have demonstrated that descriptors such as molecular weight, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be correlated with antibacterial activity. ijopaar.com Such models can be used to predict the biological activity of novel this compound analogues. ijopaar.com
Table 2: Calculated Physicochemical Properties for this compound and a Hypothetical Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) |
| This compound | C10H14BrNO2S | 292.2 | 2.8 | 46.2 |
| N-Cyclohexyl 3-bromobenzenesulfonamide | C12H16BrNO2S | 320.2 | 3.5 | 46.2 |
This table presents calculated physicochemical descriptors for the parent compound and a hypothetical analogue. Such data is used to evaluate the diversity of a compound library and to build predictive QSAR models. Data is illustrative and based on general properties of similar compounds.
Computational Mechanistic Studies of Chemical Transformations
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of this compound and its subsequent transformations.
Elucidation of Reaction Pathways and Energetic Profiles
For instance, a computational study of the reaction between a sulfonyl chloride and an amine would involve mapping the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, the subsequent departure of the chloride leaving group, and the proton transfer steps. mdpi.com Such studies can also investigate the role of the solvent and any catalysts used in the reaction.
Prediction of Selectivity and Regioselectivity in Synthetic Processes
In cases where a precursor to this compound could undergo reactions at multiple sites, computational models can predict the likely outcome. For example, if a di-substituted benzene derivative were used as a starting material, there could be regioselectivity in the sulfonation step.
Machine learning models and physics-based computational tools have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgnih.gov These models often use features like calculated atomic charges to determine the most likely site of reaction. rsc.org For a molecule like bromobenzene, these models can predict the distribution of ortho, meta, and para substituted products in an electrophilic substitution reaction. This predictive power is invaluable for planning synthetic routes to analogues of this compound with different substitution patterns.
Role of N Butyl 3 Bromobenzenesulfonamide in Advanced Chemical Synthesis and Scaffold Design
N-Butyl 3-bromobenzenesulfonamide (B181283) as a Strategic Building Block in Complex Molecule Synthesis
In contemporary organic chemistry, a "building block" refers to a molecule that serves as a foundational unit in the assembly of more complex structures. zyvex.com N-Butyl 3-bromobenzenesulfonamide exemplifies such a strategic building block, primarily due to its two distinct points of chemical reactivity that allow for controlled, stepwise elaboration into larger, more intricate molecules.
The compound serves as a key intermediate in the synthesis of various organic compounds, including those with pharmaceutical relevance. Its utility is demonstrated in the preparation of selective angiotensin II AT2 receptor agonists, which are significant in the regulation of blood pressure. The unique combination of the butyl group and the bromine atom confers specific reactivity that makes it a versatile tool for diverse synthetic applications.
The primary reactive sites of this compound are the bromine atom on the aromatic ring and the nitrogen-hydrogen (N-H) bond of the sulfonamide group. The bromine atom is particularly useful for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the attachment of a wide array of aryl, heteroaryl, or alkyl groups at the bromine's position, significantly increasing molecular complexity. The N-H bond can be deprotonated and subsequently alkylated or acylated, allowing for modifications to the butylamide portion of the molecule.
Table 1: Reactive Sites of this compound for Complex Synthesis
| Reactive Site | Type of Reaction | Potential Modification | Significance |
|---|---|---|---|
| Aryl Bromide (C-Br) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of new aryl, heteroaryl, or vinyl groups. | Allows for significant extension and diversification of the aromatic core structure. |
| Sulfonamide (N-H) | N-Alkylation / N-Arylation | Introduction of additional alkyl or aryl substituents on the nitrogen atom. | Enables fine-tuning of steric and electronic properties of the sulfonamide moiety. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of other functional groups (e.g., nitro, acyl) onto the ring, guided by existing substituents. | Provides further points for molecular elaboration. |
Rational Design and Synthesis of Advanced Sulfonamide Architectures
The sulfonamide group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications as diuretics, anti-diabetics, and anti-cancer agents. nih.govenamine.net The rational design of novel sulfonamide architectures involves the strategic placement of substituents to optimize interactions with specific biological targets, such as enzymes or receptors. nih.gov This design process often leverages computational tools like molecular docking to predict binding affinities and guide synthetic efforts. nih.govnih.govazpharmjournal.com
This compound serves as an ideal starting point for creating such advanced architectures. The bromine atom acts as a versatile handle for introducing functionalities designed to fit into specific pockets of a target protein. For instance, in the design of enzyme inhibitors, the sulfonamide moiety itself might chelate a metal ion in the active site, while the rest of the molecule, built out from the 3-bromo position, establishes crucial interactions with surrounding amino acid residues. azpharmjournal.com
Research has led to the development of diverse and complex sulfonamide-based structures, including:
Sulfonamide-Linked Heterocycles: By reacting the bromo-substituted core with various heterocyclic amines or boronic acids, hybrid molecules are created that merge the favorable properties of the sulfonamide with the diverse biological activities of heterocycles like piperazine (B1678402), thiourea, or guanidine. nih.govnih.gov
Cyclic Sulfonamides (Sultams): While this compound is an acyclic sulfonamide, the principles of its derivatization inform the synthesis of cyclic analogs, known as sultams, which are explored as water-soluble mimics of common cyclic amines like pyrrolidines and piperidines in drug discovery. enamine.net
Multi-component Hybrids: Advanced design strategies involve linking sulfonamides to other pharmacologically active moieties, such as triazoles, oxadiazoles, or quinoxalines, to create hybrid drugs with potentially novel or synergistic mechanisms of action. researchgate.net
Table 2: Examples of Rationally Designed Sulfonamide Architectures
| Architecture Type | Design Rationale | Synthetic Approach Example | Reference |
|---|---|---|---|
| Sulfonamide-Piperazine Hybrids | Combine sulfonamide core with the piperazine motif, common in CNS-active drugs. | Coupling of a sulfonyl chloride with a piperazine derivative. | nih.govnih.gov |
| Anticancer Sulfonamides | Design to inhibit specific targets like carbonic anhydrase (CA) isoforms or histone deacetylases (HDACs). | Coupling of amines and dansyl chloride or other functionalized sulfonyl chlorides. | nih.govazpharmjournal.comresearchgate.net |
| Aliphatic Sultams | Create water-soluble mimics of cyclic amines with improved pharmacokinetic properties. | Intramolecular cyclization of amino alkyl sulfonic acids. | enamine.net |
Contributions to Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful strategy in drug discovery that involves the synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach allows for the rapid screening of thousands of compounds to identify those with activity against a specific biological target. nih.gov The sulfonamide scaffold, and building blocks like this compound, are exceptionally well-suited for this purpose.
The creation of a diverse chemical library from a single scaffold requires multiple "diversification points"—positions on the molecule where a wide variety of chemical groups can be easily introduced. This compound offers at least three such points.
R¹ (Aryl Substitution): The bromine atom is the primary diversification point. Using an array of boronic acids or amines in parallel palladium-catalyzed cross-coupling reactions, hundreds of different substituents can be installed at this position.
R² (Amine Substituent): The N-butyl group can be varied. By starting with 3-bromobenzenesulfonyl chloride and reacting it with a library of different primary or secondary amines, a wide range of N-substituted sulfonamides can be generated.
R³ (Further Aromatic Substitution): The aromatic ring itself can be further functionalized, for example, through electrophilic substitution, adding another layer of diversity.
A "libraries from libraries" approach further enhances diversity, where an initial sulfonamide library is subjected to another set of reactions to create new, more complex scaffolds, such as sulfonamide-linked heterocycles. nih.govnih.govresearchgate.net
Table 3: Diversification Points for a Sulfonamide-Based Library
| Diversification Point | Scaffold Position | Example Chemistry | Resulting Diversity |
|---|---|---|---|
| R¹ | Aryl ring (C3-position) | Suzuki, Sonogashira, Buchwald-Hartwig coupling | Varying aryl, heteroaryl, alkyl, and alkynyl groups. |
| R² | Sulfonamide Nitrogen | Reaction of sulfonyl chloride with diverse amines | Varying alkyl and aryl groups (e.g., butyl, cyclohexyl, benzyl). |
| R³ | Aryl ring (other positions) | Electrophilic aromatic substitution (nitration, acylation) | Introduction of polar or nonpolar functional groups. |
To realize the potential of combinatorial libraries, methods for high-throughput synthesis (HTS) are essential. These techniques automate and parallelize the synthesis process, enabling the rapid production of hundreds or thousands of compounds. nih.gov
Solid-Phase Synthesis: One common approach involves attaching the initial building block to a solid support (resin). nih.gov Reagents are then flowed over the resin to perform chemical modifications. This method simplifies purification, as excess reagents and byproducts are simply washed away before the final compound is cleaved from the support. nih.gov
Flow Chemistry: In this technique, reagents are pumped through heated and pressurized tubes or columns containing catalysts or other reagents. acs.orgacs.org This allows for precise control over reaction conditions and can be fully automated to generate a library of compounds sequentially. acs.org A 48-member library of secondary sulfonamides was successfully prepared using an automated flow-through process with high purity and yield. acs.org
DNA-Encoded Libraries (DECL): A cutting-edge HTS method involves attaching a unique DNA tag to each chemical building block. acs.org As the molecule is built up through sequential chemical steps, the DNA tag is extended, creating a record of the molecule's synthetic history. acs.org This allows for the synthesis and screening of libraries containing billions of compounds in a single tube. acs.org
Once synthesized, these libraries are screened against biological targets to identify "hits"—compounds that exhibit a desired activity. These hits can then be optimized through further medicinal chemistry efforts to become chemical probes, which are valuable tools for studying biological processes, or potential starting points for drug development. acs.org
Future Directions and Emerging Research Avenues
Sustainable and Atom-Economical Synthetic Methodologies for Sulfonamide Production
Traditional methods for synthesizing sulfonamides often rely on the use of reactive and potentially toxic reagents like sulfonyl chlorides and solvents such as DMF and DMSO. researchgate.net The future of N-Butyl 3-bromobenzenesulfonamide (B181283) synthesis lies in the adoption of green chemistry principles that prioritize sustainability and atom economy.
Key research directions include:
Electrochemical Synthesis: A groundbreaking approach involves the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide (SO2), and amines. uni-mainz.de This method circumvents the need for corrosive chemicals and expensive metal catalysts, using electricity to drive the reaction. uni-mainz.de For N-Butyl 3-bromobenzenesulfonamide, this would involve using 1,3-dibromobenzene, butylamine, and SO2, a common industrial byproduct, thereby converting waste into a valuable product. uni-mainz.de
Aqueous Synthesis: The development of synthetic protocols that use water as a "green" solvent is a major goal. researchgate.netnih.gov Research has demonstrated successful sulfonamide synthesis in water, which not only reduces environmental impact but also simplifies product isolation, often to simple filtration. researchgate.net
Alternative Reagents: Moving away from sulfonyl chlorides, researchers are exploring more stable and less hazardous sulfur sources like sodium sulfinate. researchgate.net Another innovative, atom-economical approach is the domino dehydrogenation-condensation-hydrogenation sequence, which couples alcohols and sulfonamides directly, consuming only one equivalent of the alcohol in the process. nih.gov
Energy-Efficient Methods: The use of microwave or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides
| Feature | Traditional Synthesis | Sustainable/Green Synthesis |
|---|---|---|
| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Deep Eutectic Solvents (DES) researchgate.net |
| Reagents | Sulfonyl chlorides researchgate.net | Sulfur dioxide (SO2), Sodium sulfinate researchgate.netuni-mainz.de |
| Catalysts | Often requires expensive/toxic metal catalysts uni-mainz.de | Catalyst-free electrochemical methods, Nanocatalysts uni-mainz.denih.gov |
| Energy Input | Conventional heating | Microwaves, Ultrasound nih.gov |
| Byproducts | Often produces significant waste | Aims for higher atom economy, converts waste (e.g., SO2) uni-mainz.denih.gov |
| Process | Multi-stage reactions uni-mainz.de | Single-stage electrochemical or domino reactions uni-mainz.denih.gov |
Development of Novel Catalytic Systems for Sulfonamide Functionalization
Catalysis is at the heart of modern chemical synthesis, and future research will focus on creating highly efficient and selective catalysts for both the synthesis and subsequent functionalization of this compound. The bromine atom on the benzene (B151609) ring is a prime target for catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups.
Emerging catalytic strategies include:
Magnetic Nanocatalysts: Systems such as nano-Ru/Fe3O4 offer a novel, environmentally benign method for coupling sulfonamides with alcohols. nih.gov A key advantage is the magnetic nature of the catalyst, which allows for easy separation from the reaction mixture and efficient recycling, a core principle of green chemistry. nih.gov
Photocatalysis: Metal-free photocatalytic systems represent a cutting-edge strategy for late-stage functionalization. acs.org This approach can convert sulfonamides into sulfonyl radical intermediates, which can then react with a variety of other molecules, such as alkenes, to form more complex structures. acs.org This opens up new avenues for derivatizing this compound under mild conditions. acs.org
Functionalized Composite Catalysts: Researchers have developed novel magnetic composite catalysts by functionalizing a silica (B1680970)/iron oxide surface with other sulfonamide-containing molecules (e.g., sulfadiazine). acs.org These have proven effective in various reactions, demonstrating the potential for creating bespoke catalysts for specific transformations. acs.org
Table 2: Novel Catalytic Systems for Sulfonamide Synthesis and Functionalization
| Catalytic System | Description | Potential Application for this compound | Source |
|---|---|---|---|
| Nano-Ru/Fe3O4 | A magnetic, recyclable nanostructured catalyst for the direct coupling of sulfonamides and alcohols via a domino reaction sequence. | Efficient synthesis or functionalization via coupling with various alcohols. | nih.gov |
| Metal-Free Photocatalysis | Uses light energy to generate sulfonyl radical intermediates from sulfonamides for subsequent reactions. | Late-stage functionalization by adding complex fragments to the sulfonamide core. | acs.org |
| Magnetic Sulfonamide Composites | Silica/iron oxide composites functionalized with sulfonamides (e.g., sulfadiazine) that act as catalysts. | Catalyzing coupling or condensation reactions involving the this compound scaffold. | acs.org |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Design
Key applications include:
Reaction Prediction: ML models, particularly random forest algorithms, can be trained on experimental data to predict the performance and yield of a specific reaction under various conditions (e.g., solvent, temperature, catalyst). tue.nl This allows for the in-silico optimization of the synthesis of this compound before any lab work is performed.
Retrosynthesis and Route Planning: AI platforms can analyze the structure of this compound and propose the most efficient and cost-effective synthetic pathways, drawing on vast databases of chemical reactions. researchgate.netdigitellinc.com
De Novo Design: Generative AI models can be combined with automated, on-chip synthesis platforms to design, make, and test novel molecules from scratch. nih.gov By defining a chemical space around the this compound scaffold, AI could generate new derivatives with desired properties (e.g., enhanced biological activity) and predict their synthesizability. researchgate.netnih.gov
Exploration of this compound in Supramolecular Chemistry and Materials Science
The unique structural features of this compound make it an intriguing building block for supramolecular assemblies and functional materials. The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), the bromo-aromatic ring can participate in halogen bonding and π-π stacking, and the n-butyl chain can engage in hydrophobic interactions.
Future research in this area could explore:
Self-Assembling Systems: Investigating the ability of the molecule to self-assemble in various solvents to form higher-order structures like gels, fibers, or vesicles. These "soft materials" could have applications in drug delivery or as scaffolds for tissue engineering.
Liquid Crystals: The rod-like shape and distinct functional regions of the molecule suggest potential for liquid crystalline behavior. By tuning molecular interactions, it may be possible to create new liquid crystal phases.
Functional Polymers and Materials: this compound can be used as a functional monomer or additive in polymer synthesis. The related compound, N-butylbenzenesulfonamide, is used as a plasticizer in polyamides. nih.gov The bromo- and sulfonamide functionalities could impart specific properties like flame retardancy, altered conductivity, or improved thermal stability to polymers. The bromine atom also serves as a reactive handle for post-polymerization modification.
Advanced Analytical Technologies for Real-time Reaction Monitoring and Process Optimization
To improve the efficiency, safety, and reproducibility of synthesizing this compound, future research will increasingly rely on Process Analytical Technology (PAT). These technologies involve in-situ, real-time monitoring of chemical reactions, providing a continuous stream of data that allows for precise process control.
Key technologies and their applications include:
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. This allows for the real-time tracking of the concentrations of reactants, intermediates, and the final product without sampling.
Mechanistic Elucidation: Advanced analytical methods can provide deep mechanistic insights. For instance, studying kinetic isotope effects can help identify the rate-determining step of a reaction, providing crucial information for process optimization. nih.gov
Automated and Microfluidic Systems: Integrating real-time analytics with automated microfluidic reactors allows for high-throughput experimentation. This enables the rapid screening of numerous reaction conditions (temperature, pressure, catalyst, concentrations) to quickly identify the optimal parameters for synthesizing this compound, significantly accelerating process development. nih.gov
Q & A
Basic: What are the common synthetic routes for N-Butyl 3-bromobenzenesulfonamide?
The synthesis typically involves sulfonylation of 3-bromobenzenesulfonyl chloride with n-butylamine. A general method includes:
- Step 1 : React 3-bromobenzenesulfonyl chloride (CAS: 89599-01-9, molecular weight 236.08 g/mol) with n-butylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions .
- Step 2 : Neutralize excess acid using a base (e.g., sodium bicarbonate) and purify via recrystallization or column chromatography.
- Critical Parameters : Control reaction temperature (20–25°C) to minimize side reactions like hydrolysis of the sulfonyl chloride. Purity of intermediates should be verified via HPLC or NMR .
Advanced: How can Box-Behnken Design (BBD) optimize the synthesis of this compound?
BBD is a response surface methodology to model and optimize nonlinear relationships between variables. For example:
- Variables : Reaction temperature (x₁), molar ratio of reactants (x₂), and solvent volume (x₃).
- Response : Reaction yield or purity.
- Procedure :
- Define variable ranges (e.g., x₁: 20–40°C, x₂: 1:1–1:1.5).
- Conduct 15–17 experimental runs as per BBD matrix .
- Fit data to a second-order polynomial model (e.g., ).
- Validate the model using ANOVA (e.g., p-values < 0.05 indicate significance) .
- Case Study : In n-butyl acetate hydrolysis, BBD revealed temperature as the most significant factor (p < 0.001), with optimal conditions at 65°C, 40 mL NaOH, and 8% v/v substrate .
Basic: What characterization techniques are critical for verifying this compound?
- Structural Confirmation :
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water mobile phases .
Advanced: How to design toxicological studies for this compound?
- In Vivo Models : Use rodents (e.g., rats or rabbits) exposed to graded doses (e.g., 50–200 mg/kg) via intracisternal or oral routes. Monitor neurotoxic endpoints (e.g., hyperreflexia, spasticity) over 6–12 months .
- Histopathology : Assess CNS tissues for neurodegeneration, demyelination, or inflammatory markers.
- Statistical Design : Apply repeated-measures ANOVA to compare control vs. treated groups, with p < 0.05 as significant .
Advanced: How to resolve contradictions in variable effects during reaction optimization?
Conflicting variable impacts (e.g., temperature vs. reagent concentration) require:
- Interaction Plots : Use 3D response surfaces to visualize synergies/antagonisms (e.g., high temperature + low NaOH may reduce yield) .
- Sensitivity Analysis : Calculate perturbation ratios to rank variable effects. For example, in n-butyl acetate hydrolysis, temperature had a 2.3× higher impact than NaOH volume .
- Replication : Conduct triplicate runs at conflicting conditions to assess reproducibility .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How is crystallographic analysis applied to determine the structure of sulfonamide derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Solve structure using SHELX software and validate via R-factor (< 0.05) .
- Case Study : A related sulfonamide (N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide) showed a monoclinic P2₁/c space group with Hirshfeld surface analysis confirming Br⋯H interactions .
Advanced: How to statistically validate predictive models for reaction conversion?
- Goodness-of-Fit : Calculate R² (≥ 0.95) and adjusted R² (Δ ≤ 0.2 vs. R²) .
- Residual Analysis : Ensure residuals follow a normal distribution (Shapiro-Wilk test, p > 0.05) and homoscedasticity (constant variance across predicted values) .
- Lack-of-Fit Test : Compare pure error vs. model error (F-test, p > 0.05 indicates adequacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
